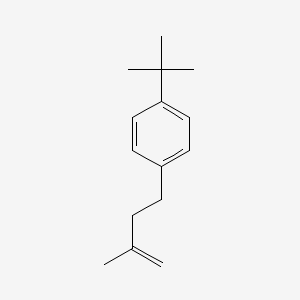

4-(4-Tert-butylphenyl)-2-methyl-1-butene

Description

4-(4-Tert-butylphenyl)-2-methyl-1-butene is an organic compound featuring a 1-butene backbone with a methyl group at the 2-position and a 4-tert-butylphenyl substituent at the 4-position. The tert-butyl group (C(CH₃)₃) imparts steric bulk and hydrophobicity, influencing physical properties and reactivity. While direct data for this compound are unavailable in the provided evidence, its structural analogs (e.g., bromo-, methoxy-, and carbethoxy-substituted derivatives) offer insights into its behavior. Applications of tert-butylphenyl-containing compounds include polymer synthesis, as seen in related structures like 4-(4-tert-butylphenyl)-2-methylindene, which is used in heterophasic propylene copolymers .

Properties

IUPAC Name |

1-tert-butyl-4-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-12(2)6-7-13-8-10-14(11-9-13)15(3,4)5/h8-11H,1,6-7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWWCJXJXWNRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenyl)-2-methyl-1-butene typically involves the alkylation of 4-tert-butylphenol with appropriate alkylating agents. One common method is the acid-catalyzed alkylation of 4-tert-butylphenol with isobutene, resulting in the formation of the desired product . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)-2-methyl-1-butene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, resulting in the formation of saturated hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can be employed.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

- Precursor for Organic Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules and polymers, facilitating the development of new materials with specific properties.

- Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, making it versatile for various synthetic pathways. For instance:

- Oxidation : Forms corresponding alcohols or ketones using oxidizing agents like potassium permanganate.

- Reduction : Converts double bonds into single bonds through hydrogenation with catalysts such as palladium on carbon.

Biology

- Enzyme Interaction Studies : The compound is utilized in biological studies to investigate enzyme interactions and metabolic pathways, contributing to a better understanding of biochemical processes.

Industrial Applications

- Specialty Chemicals Production : It is employed in the production of specialty chemicals and materials that require specific functional properties, enhancing product performance in various applications.

Uniqueness

The unique structural arrangement of 4-(4-Tert-butylphenyl)-2-methyl-1-butene allows it to exhibit distinct reactivity patterns that are not present in similar compounds, enhancing its value in research and industrial applications.

Case Study 1: Polymer Synthesis

In a study focused on polymer synthesis, researchers utilized this compound as a monomer to develop thermally stable polymers. The resulting materials demonstrated improved thermal resistance compared to traditional polymers, highlighting the compound's potential in material science.

Case Study 2: Biochemical Research

A biochemical investigation explored the interactions between this compound and specific enzymes involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity, offering insights into potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)-2-methyl-1-butene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s double bond and phenyl ring play crucial roles in determining its reactivity and the pathways it follows. For instance, in electrophilic aromatic substitution reactions, the tert-butyl group can influence the orientation and rate of substitution on the phenyl ring.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties :

- Bromine (electron-withdrawing): Increases density (1.215 g/mL) and molecular weight (225.12 g/mol) due to bromine's high atomic mass .

- Methoxy (electron-donating): Lower molecular weight (176.25 g/mol) but may enhance solubility in polar solvents .

- Carbethoxy : Exhibits the highest boiling point (304.7°C) due to increased polarity and molecular weight .

- Tert-butyl (inferred) : Expected to lower density (steric hindrance reduces packing efficiency) and moderately increase boiling point compared to methoxy derivatives.

Steric and Hydrophobic Effects: The tert-butyl group’s bulkiness (evidenced in phosphine host-guest interactions) reduces association constants in non-polar environments like scCO₂, highlighting its role in modulating solubility and reactivity .

Applications: Bromo and carbethoxy derivatives are used as intermediates in organic synthesis .

Research Findings and Trends

- Synthetic Utility : Derivatives like 4-(4-Methoxyphenyl)-2-methyl-1-butene are synthesized via established procedures (e.g., nucleophilic substitution or coupling reactions), similar to porphyrin and phthalonitrile frameworks .

- Host-Guest Interactions : Bulky substituents like tert-butyl reduce association constants in scCO₂ due to the absence of hydrophobic effects, contrasting with aqueous environments .

- Thermal Stability : Higher molecular weight and polar substituents (e.g., carbethoxy) correlate with elevated boiling points, a trend likely applicable to the tert-butyl analog .

Biological Activity

4-(4-Tert-butylphenyl)-2-methyl-1-butene is an organic compound that belongs to the class of substituted alkenes. Its structure features a tert-butyl group attached to a phenyl ring, which influences its biological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular formula of this compound is . The compound consists of a butene backbone with a tert-butyl group and a phenyl ring, which can impact its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer properties, anti-inflammatory effects, and potential neuroprotective roles. The biological activity of this compound can be inferred from studies on related compounds.

In Vitro Studies

-

Anti-Cancer Activity :

- A study evaluating the structure-activity relationship (SAR) of related compounds found that certain derivatives inhibited pancreatic cancer cell lines (PANC-1) with varying IC50 values, suggesting potential anti-cancer properties for this compound based on structural similarities .

- The mechanism involved apoptosis induction through modulation of signaling pathways such as phospho-p38 and phospho-Akt, which are crucial in cancer cell survival .

- Antioxidant Properties :

Case Studies

Several studies have highlighted the biological activity of structurally similar compounds:

- Case Study 1 : A derivative with a tert-butyl group demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating effective concentration ranges for therapeutic use .

- Case Study 2 : Research on related diarylmethane compounds showed promising anti-infectious properties and non-toxic effects on murine fibroblasts, suggesting a favorable safety profile for further development .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of histone acetyltransferases (HATs), which play a role in gene expression regulation. This inhibition can lead to altered cellular responses in cancer cells.

- Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis, particularly through interactions with proteins like AKT and ERK .

Data Table: Biological Activity Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.